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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization,
and control of process-related impurities of Canagliflozin, a sodium-glucose co-transporter 2
(SGLT?2) inhibitor used in the management of type 2 diabetes. Understanding and controlling
these impurities are critical for ensuring the quality, safety, and efficacy of the final drug
product.

Introduction to Canagliflozin and its Impurities

Canagliflozin, with the chemical name (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-
yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-glucoside
with a thiophene ring. The synthesis of such a complex molecule can lead to the formation of
various process-related impurities. These impurities can arise from starting materials,
intermediates, reagents, or side reactions during the manufacturing process. Additionally,
degradation of the active pharmaceutical ingredient (API) under various stress conditions can
generate further impurities.

Regulatory bodies worldwide require stringent control of impurities in pharmaceutical products.
Therefore, robust analytical methods for the identification, quantification, and characterization
of these impurities are essential. This guide delves into the known process-related impurities of
Canagliflozin, their formation pathways, and the analytical techniques employed for their
control.
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Known Process-Related Impurities of Canagliflozin

Several process-related and degradation impurities of Canagliflozin have been identified and
characterized. These are often designated with letters (e.g., Impurity-A, Impurity-B) or by their
chemical names.

Table 1: Summary of Known Canagliflozin Impurities

Impurity Name Synonym(s) Source

Impurity-A 3-regio isomer Process-related
Impurity-B Desfluoro Canagliflozin Process-related
Impurity-C Dimer Process-related
Impurity-D Hydroperoxide impurity Process and Degradation
Impurity-E Hydroxy impurity Degradation

Impurity-F Sulfone impurity Degradation

o-anomer Alpha isomer Process-related

Formation Pathways of Key Process-Related
Impurities

Understanding the formation pathways of impurities is crucial for developing effective control
strategies. The following diagrams illustrate the likely formation mechanisms for some of the
key process-related impurities of Canagliflozin.
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Caption: Formation pathways of key process-related impurities during Canagliflozin synthesis.

The formation of Impurity-A (3-regio isomer) can result from the presence of an isomeric

impurity in the starting material, 5-iodo-2-methylbenzoic acid.[1] The synthesis of Impurity-B

(Desfluoro Canagliflozin) can occur as a side reaction, for instance, during a step involving a

strong base like n-butyllithium which can lead to desfluorination.[1] The a-anomer is a

stereoisomer of the desired B-anomer (Canagliflozin) and its formation is a result of incomplete

stereocontrol during the glycosylation reaction.[2]

Experimental Protocols for Impurity Identification
and Quantification
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The identification and quantification of Canagliflozin impurities are primarily achieved using
chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC)
and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the API from its impurities.

Table 2: Typical HPLC Method Parameters for Canagliflozin Impurity Profiling

Parameter Typical Value

Column C18 (e.g., 250 mm x 4.6 mm, 5 pm)

Mobile Phase A 0.1% Formic acid in Water or Phosphate buffer
Mobile Phase B Acetonitrile or Methanol

A gradient elution is typically used for optimal

Gradient _
separation.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength 290 nm
Injection Volume 10-20 pL

Experimental Workflow for HPLC Analysis:
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Caption: A typical experimental workflow for the analysis of Canagliflozin impurities by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities.

Table 3: Typical LC-MS/MS Method Parameters
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Parameter

Typical Value

lonization Source

Electrospray lonization (ESI), positive or

negative mode

Mass Analyzer

Quadrupole Time-of-Flight (Q-TOF) or Triple
Quadrupole (QqQ)

Scan Mode

Full scan for identification, Multiple Reaction

Monitoring (MRM) for quantification

Collision Energy

Optimized for fragmentation of each impurity

The use of LC-MS/MS allows for the determination of the molecular weight and fragmentation

pattern of impurities, which, in conjunction with other spectroscopic data, enables their

structural identification.

Quantitative Data on Canagliflozin Impurities

The levels of process-related impurities in Canagliflozin are strictly controlled to be within the

limits set by regulatory authorities (typically < 0.15% for known impurities).

Table 4: Illustrative Quantitative Analysis of Canagliflozin Impurities in a Batch Sample

Retention Time

Relative Retention

Impurity . . Amount (%)
(min) Time (RRT)

Impurity-A 22.22 0.94 0.08

Impurity-B 21.04 0.89 0.06

Impurity-C 36.39 1.47 0.11

o-anomer Varies Varies <0.10

Canagliflozin 23.64 1.00 99.65

Note: The data in this table is illustrative and may vary between different manufacturing

processes and batches. The impurity profile of a scaled-up batch may differ from that of a

© 2025 BenchChem. All rights reserved.

6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15126614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

laboratory-scale sample. For instance, in some prepared samples, the levels of Impurity-A,
Impurity-B, and Impurity-C were observed to be 0.016%, 0.017%, and 0.021% respectively.

Characterization by Nuclear Magnetic Resonance
(NMR) Spectroscopy

NMR spectroscopy is instrumental in the definitive structural elucidation of isolated impurities.
Both 1D (*H, 13C, 1°F) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.

For Desfluoro Impurity-B, the absence of a fluorine signal in the 1°F NMR spectrum and the
presence of an additional proton signal in the aromatic region of the *H NMR spectrum are key
indicators of its structure. For the Sulfone Impurity (Imp-F), the aromatic proton of the
thiophene ring is shifted to the olefinic region (around & 6.31 ppm) in the *H NMR spectrum due
to the loss of aromaticity. A patent has disclosed *H NMR and 3C NMR data for certain
Canagliflozin impurities.[3]

Control Strategies for Process-Related Impurities
Effective control of process-related impurities involves a multi-faceted approach:
o Raw Material Control: Sourcing high-purity starting materials with well-defined impurity

profiles is the first line of defense. For example, controlling the level of 3-iodo-2-
methylbenzoic acid in the starting material can minimize the formation of Impurity-A.[1]

e Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time,
stoichiometry of reagents) can minimize the formation of side products.

 Purification Techniques: Implementing robust purification steps, such as crystallization,
chromatography, or extraction, is crucial for removing impurities from intermediates and the
final API.

e In-Process Controls (IPCs): Monitoring the formation of impurities at critical stages of the
manufacturing process allows for timely intervention and corrective actions.

Logical Relationship for Impurity Control:
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Caption: A logical diagram illustrating the key strategies for controlling process-related
impurities.

Conclusion

The identification, characterization, and control of process-related impurities are paramount in
the manufacturing of Canagliflozin. A thorough understanding of the potential impurities, their
formation pathways, and the application of advanced analytical techniques are essential for
ensuring the quality and safety of this important antidiabetic medication. This guide provides a
foundational understanding for researchers and professionals involved in the development,
manufacturing, and quality control of Canagliflozin. Continuous monitoring and process
optimization are key to maintaining a consistent and high-purity drug substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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